2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The dihydropyrimidinone ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl-substituted pyrimidinones and hydroxyl-substituted pyrimidinones. Examples are 2-(Aminomethyl)-pyrimidin-4-one and 6-Hydroxy-3,4-dihydropyrimidin-4-one .
Uniqueness
The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C5H7N3O2 |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2,6H2,(H2,7,8,9,10) |
InChI Key |
GZIJTQYMBKLESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CN)O |
Origin of Product |
United States |
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